Flupenthixol dihydrochloride

Catalog No.
S619681
CAS No.
2413-38-9
M.F
C23H27Cl2F3N2OS
M. Wt
507.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupenthixol dihydrochloride

CAS Number

2413-38-9

Product Name

Flupenthixol dihydrochloride

IUPAC Name

2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride

Molecular Formula

C23H27Cl2F3N2OS

Molecular Weight

507.4 g/mol

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H/b18-5+;;

InChI Key

IOVDQEIIMOZNNA-MONHGIHASA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Solubility

60.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Dihydrochloride; Emergil; FX 703; Metamin; Siplarol;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Isomeric SMILES

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Understanding Schizophrenia and Psychosis:

Flupentixol dihydrochloride has been instrumental in investigating the mechanisms underlying schizophrenia and psychosis. Researchers have employed it to study various aspects of the disease, including:

  • Dopamine regulation: Flupentixol dihydrochloride's primary therapeutic effect involves blocking dopamine D2 receptors in the brain. This action has been used to explore the role of dopamine dysregulation in schizophrenia and psychosis .
  • Neurotransmitter interactions: Studies using flupentixol dihydrochloride have helped researchers understand the complex interplay between various neurotransmitters, including dopamine, serotonin, and glutamate, in the development and management of schizophrenia .
  • Brain imaging: Flupentixol dihydrochloride, by virtue of its interaction with specific brain receptors, has served as a tool in brain imaging studies to visualize and assess dopamine receptor activity in individuals with schizophrenia .

Exploring Potential Uses Beyond Schizophrenia:

Research efforts are also exploring the potential of flupentixol dihydrochloride for treating other conditions. Some examples include:

  • Depression: Studies have investigated the efficacy of flupentixol dihydrochloride as an adjunctive treatment for depression, particularly in patients who haven't responded adequately to standard antidepressants .
  • Anxiety disorders: Preliminary research suggests flupentixol dihydrochloride might be beneficial in managing specific anxiety disorders, such as obsessive-compulsive disorder (OCD) .
  • Bipolar disorder: Limited research suggests flupentixol dihydrochloride might have potential as a treatment for bipolar disorder, although further investigation is needed .

Flupenthixol dihydrochloride is a thioxanthene derivative and is classified as a typical antipsychotic drug. Its chemical structure is identified by the formula C23H27Cl2F3N2OS, and it exists predominantly in two geometric isomers: the pharmacologically active cis(Z) form and the less active trans(E) form . This compound is known for its antagonistic activity at dopamine D1 to D5 receptors, which underlies its therapeutic effects in treating schizophrenia and other related disorders .

Flupentixol dihydrochloride exerts its antipsychotic effects primarily through antagonism of dopamine D1 and D2 receptors in the central nervous system. Blocking these receptors disrupts dopamine signaling pathways, which are believed to be hyperactive in schizophrenia.

The mechanism for its antidepressant action is less understood but may involve interactions with other neurotransmitter systems like serotonin.

Flupentixol can cause various side effects, including drowsiness, movement disorders, and metabolic changes.

  • Toxicity: Studies suggest a moderate to low acute toxicity profile for flupentixol [].
  • Other Hazards: Flupentixol can prolong the QT interval on the electrocardiogram, increasing the risk of arrhythmias.
, primarily involving its interactions with neurotransmitter receptors. The compound acts as an antagonist, blocking dopamine receptors and thus modulating dopaminergic signaling pathways. It also participates in metabolic reactions such as sulfoxidation, dealkylation, and glucuronidation in the liver, leading to the formation of pharmacologically inactive metabolites .

The biological activity of flupenthixol dihydrochloride is primarily attributed to its role as a dopamine receptor antagonist. It exhibits significant binding affinity for dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, flupenthixol also interacts with serotonin receptors (5-HT1A, 5-HT2A) and possesses mild sedative and anxiolytic properties . Its unique pharmacological profile allows it to be effective not only in managing psychotic symptoms but also in treating anxiety and depression when used at lower doses .

Flupenthixol dihydrochloride can be synthesized through various methods, typically starting from thioxanthene derivatives. A common approach involves the reaction of appropriate piperazine derivatives with thioxanthene-based compounds to yield flupenthixol. The synthesis may include steps such as esterification to produce long-acting formulations like flupenthixol decanoate .

Example Reaction

text
1. Combine thioxanthene derivative with piperazine.2. Introduce hydrochloric acid to form the dihydrochloride salt.

Flupenthixol dihydrochloride is primarily used in clinical settings for the treatment of schizophrenia and other psychotic disorders. It is available in various forms including oral tablets and long-acting intramuscular injections (e.g., flupenthixol decanoate). Additionally, it has been utilized in managing depressive symptoms, particularly when combined with other agents like melitracen .

Studies have demonstrated that flupenthixol dihydrochloride interacts with several neurotransmitter systems beyond dopamine, including serotonin and adrenergic systems. This broad interaction profile contributes to its efficacy but also raises concerns about potential side effects such as hyperthermia, muscle rigidity, and autonomic instability . The compound's pharmacokinetics reveal an elimination half-life of approximately 35 hours after oral administration, indicating prolonged effects which can be beneficial or detrimental depending on the clinical context .

Flupenthixol dihydrochloride shares similarities with several other antipsychotic medications. Below is a comparison highlighting its uniqueness:

CompoundClassMechanism of ActionUnique Features
Flupenthixol dihydrochlorideTypical AntipsychoticDopamine D1-D5 antagonistEffective for both psychosis and depression
HaloperidolTypical AntipsychoticDopamine D2 antagonistStronger sedative effects; less serotonin activity
RisperidoneAtypical AntipsychoticDopamine D2 & serotonin 5-HT2A antagonistBroader receptor activity; lower risk of EPS
OlanzapineAtypical AntipsychoticDopamine D2 & serotonin 5-HT2A antagonistWeight gain side effect; metabolic syndrome risk

Flupenthixol's dual action as both an antipsychotic and antidepressant distinguishes it from many other typical antipsychotics that primarily target dopaminergic pathways without significant antidepressant effects .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

506.1173245 g/mol

Monoisotopic Mass

506.1173245 g/mol

Heavy Atom Count

32

UNII

3O4NUH2R5R

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (80.21%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

51529-01-2
2413-38-9

Wikipedia

(Z)-flupentixol dihydrochloride

Dates

Modify: 2023-08-15

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